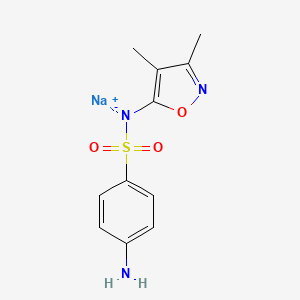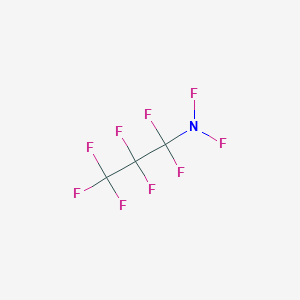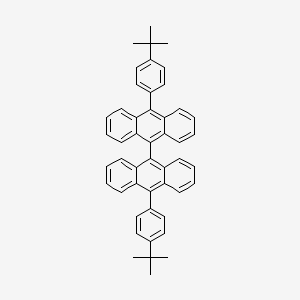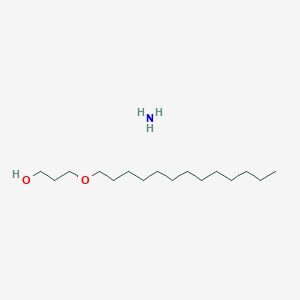
Azane;3-tridecoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;3-tridecoxypropan-1-ol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3-tridecoxypropan-1-ol typically involves the reaction of a tridecyl halide with 3-hydroxypropan-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropan-1-ol attacks the carbon atom bonded to the halide in the tridecyl halide, resulting in the formation of this compound.
Reaction Conditions:
Temperature: The reaction is typically carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;3-tridecoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halides or amines.
Applications De Recherche Scientifique
Azane;3-tridecoxypropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of lipid metabolism and membrane biology.
Industry: It is used as a surfactant in various industrial processes, including emulsification and solubilization.
Mécanisme D'action
The mechanism of action of Azane;3-tridecoxypropan-1-ol involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azane;3-decoxypropan-1-ol
- Azane;3-dodecoxypropan-1-ol
- Azane;3-tetradecoxypropan-1-ol
Uniqueness
Azane;3-tridecoxypropan-1-ol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly useful in applications where specific hydrophobic and hydrophilic balance is required, such as in surfactants and drug delivery systems.
Propriétés
Formule moléculaire |
C16H37NO2 |
|---|---|
Poids moléculaire |
275.47 g/mol |
Nom IUPAC |
azane;3-tridecoxypropan-1-ol |
InChI |
InChI=1S/C16H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17;/h17H,2-16H2,1H3;1H3 |
Clé InChI |
YOZBWSYCXMVAMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCCO.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


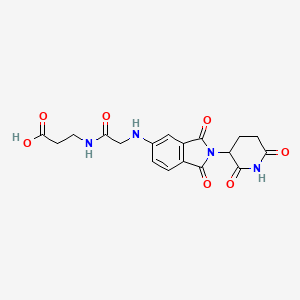
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
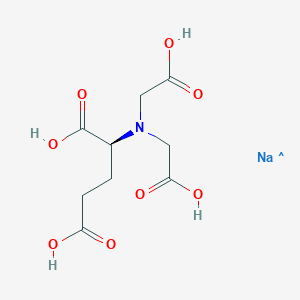
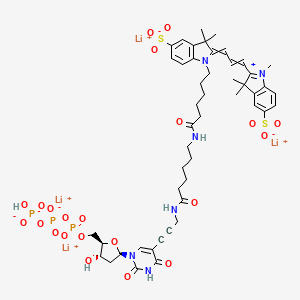
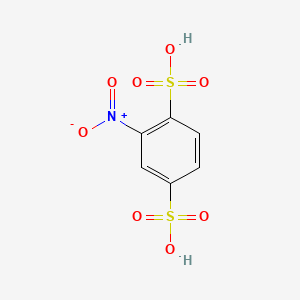
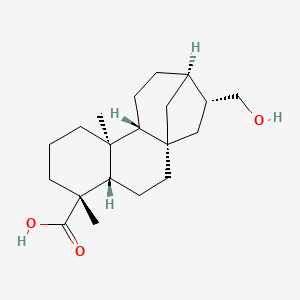
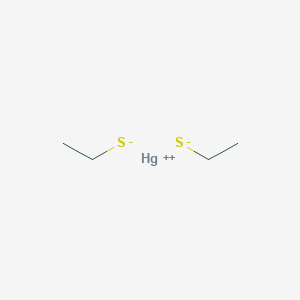
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)

